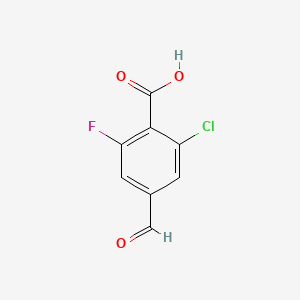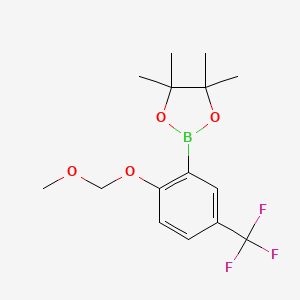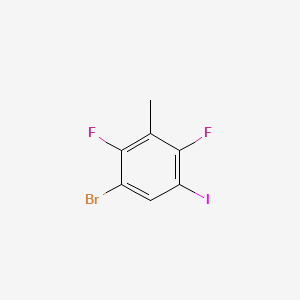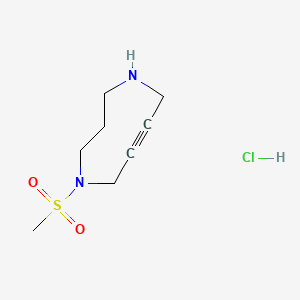
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane” is a chemical compound with the molecular formula C7H5BrClFS and a molecular weight of 255.54 . It is used in various chemical reactions and has specific physical and chemical properties that make it suitable for certain applications .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C7H5BrClFS . It contains a phenyl ring substituted with bromo, chloro, and fluoro groups, and a methyl sulfane group .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 247.5±40.0 °C and a predicted density of 1.70±0.1 g/cm3 .科学的研究の応用
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane has been studied for its potential applications in the fields of chemistry, biochemistry, and physiology. In particular, it has been studied for its ability to act as an anesthetic agent and as a potential therapeutic agent in the treatment of diseases such as Parkinson’s disease, Alzheimer’s disease, and cancer. It has also been studied for its potential use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a potential drug delivery system.
作用機序
The mechanism of action of (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane is not fully understood. However, it is known that the compound has anesthetic and analgesic properties, and that it can act as a neurotransmitter modulator. It is believed that the compound binds to certain receptor sites in the brain, which then activates various biochemical pathways, resulting in the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of animal models. It has been found to have anesthetic, analgesic, and anti-inflammatory properties. It has also been found to have neuroprotective and anti-oxidant effects, as well as to have the ability to modulate neurotransmitter levels. In addition, it has been found to have the potential to reduce the symptoms of Parkinson’s disease, Alzheimer’s disease, and cancer.
実験室実験の利点と制限
The main advantage of using (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane in lab experiments is its low toxicity. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to using this compound in lab experiments. For example, it is not soluble in water, and therefore must be dissolved in an organic solvent before use. In addition, it is not stable in the presence of light, heat, or oxygen.
将来の方向性
Future research on (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research should be conducted to determine the optimal dosage and administration protocol for the compound. Finally, further research should be conducted to determine the potential side effects of this compound and to identify any possible interactions with other drugs.
合成法
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane can be synthesized using a two-step reaction. The first step involves reacting 3-bromo-5-chloro-2-fluorophenol with methylmagnesium bromide to form the intermediate compound (3-bromo-5-chloro-2-fluorophenyl)methanol. The second step involves reacting the intermediate compound with sulfuryl chloride to form this compound.
特性
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFS/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZMQJRBEUJFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=C1)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



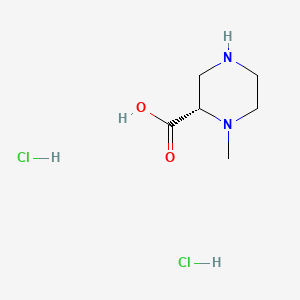

![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)
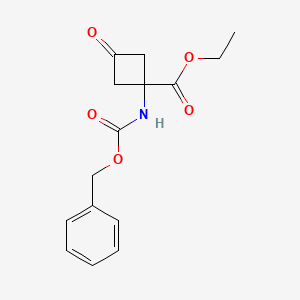
![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)
